Hydrocortisone
Overview
Description
Hydrocortisone is a corticosteroid (cortisone-like medicine or steroid) that provides relief for inflamed areas of the body. It is used to treat a number of different conditions, such as inflammation (swelling), severe allergies, adrenal problems, arthritis, blood or bone marrow problems, eye or vision problems, lung or breathing problems (e.g., asthma), lupus, skin conditions, and ulcerative colitis .
Synthesis Analysis
Hydrocortisone synthesis involves several steps. In one method, ethyl reduzate is added to a solution of water and hydrochloric acid. The mixture is heated and allowed to react for 12 hours. After cooling, ammoniacal liquor is added to adjust the pH, followed by sodium-chlor. The mixture is stirred, allowed to stand, and then filtered. The resulting hydrocortisone crude product is then decolorized and refined in methyl alcohol .
Molecular Structure Analysis
The molecular formula of Hydrocortisone is C21H30O5 and its molecular weight is 362.4599 . The structure of Hydrocortisone has been studied using density functional theory and infrared spectroscopic experiments .
Chemical Reactions Analysis
The chemical reactions involving Hydrocortisone are complex and varied. One study used high-performance liquid chromatography (HPLC) to analyze Hydrocortisone in pharmaceutical preparations .
Physical And Chemical Properties Analysis
Hydrocortisone has a molecular weight of 362.46 and is soluble in DMSO and ethanol .
Scientific Research Applications
Septic Shock Treatment
Hydrocortisone has been studied for its potential benefits in treating septic shock. A study found that hydrocortisone did not significantly improve survival rates or shock reversal in septic shock patients, including those who did not respond to corticotropin, though it did hasten shock reversal in some cases (Sprung et al., 2008).
PTSD Prevention
Research has indicated that high-dose hydrocortisone, administered shortly after trauma, can mitigate the symptoms of acute stress and lower the risk of developing post-traumatic stress disorder (PTSD), providing a "window of opportunity" to prevent chronic PTSD (Zohar et al., 2011).
Ocular Conditions
Hydrocortisone's penetration into the human aqueous humor following topical application was investigated, highlighting its potential in treating ocular conditions. The study aimed to understand the pharmacokinetics of hydrocortisone in the eye, especially concerning different concentrations used in eye drop treatments (Cagini et al., 2021).
Bronchopulmonary Dysplasia
The use of postnatal hydrocortisone to prevent or treat bronchopulmonary dysplasia (BPD) in preterm infants has been examined. Meta-analyses of randomized controlled trials (RCTs) showed that hydrocortisone had few beneficial or harmful effects in the doses and regimens used, and could not be recommended for the prevention of BPD (Doyle et al., 2010).
Metabolic Syndrome Model
A study described the metabonomic approach to assess biochemical modifications induced by high-dose hydrocortisone, creating a model resembling 'kidney deficiency syndromes', an early stage of obesity and diabetes. This approach may offer insights into the biochemical changes of metabolic syndrome and early diagnostic capabilities (Chen et al., 2005).
Glucocorticoid Controversy in COVID-19 and Cancers
The review discusses the dual role of glucocorticoids, including hydrocortisone, in treating severe COVID-19 and advanced-stage solid tumors. It emphasizes the need for careful adjustment of glucocorticoid dosage to balance efficacy against potential side effects (Yang & Yu, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGXADMDTFJGBT-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020714 | |
Record name | Hydrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Amorphous, hygroscopic, white powder. Mp 169.0-171.2 °C. Solubility in water: approx 500 mg/mL. Similarly soluble in methanol, ethanol,; sparingly soluble in chloroform. /21-Sodium succinate/, Solubilities in various solvents [Table#4538], Soluble in concentrated sulfuric acid with intense green flourescence, Soluble in dioxane, In water, 320 mg/L at 25 °C, 0.32 mg/mL | |
Record name | Hydrocortisone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00741 | |
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Record name | HYDROCORTISONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339 | |
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Record name | Cortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., Following topical application, corticosteroids produce anti-inflammatory, antipruritic, and vasoconstrictor actions. The activity of the drugs is thought to result at least in part from binding with a steroid receptor. Corticosteroids decrease inflammation by stabilizing leukocyte lysosomal membranes, preventing release of destructive acid hydrolases from leukocytes; inhibiting macrophage accumulation in inflamed areas; reducing leukocyte adhesion to capillary endothelium; reducing capillary wall permeability and edema formation; decreasing complement components; antagonizing histamine activity and release of kinin from substrates; reducing fibroblast proliferation, collagen deposition, and subsequent scar tissue formation; and possibly by other mechanisms as yet unknown. Corticosteroids, especially the fluorinated corticosteroids, have antimitotic activity on cutaneous fibroblasts and the epidermis. /Corticosteroids/, Reactive oxygen species (ROS) generation by polymorphonuclear leukocytes (PMNL) and mononuclear cells (MNC) is inhibited following the intravenous administration of hydrocortisone. This is associated with a parallel decrease in intranuclear NFkappaB, known to modulate inflammatory responses including ROS generation. Plasma levels of interleukin-10 (IL-10), an anti-inflammatory and immunosuppressive cytokine produced by TH2 cells, are also increased after hydrocortisone administration. In this study, we have investigated the effect of hydrocortisone on p47(phox) subunit, a key component of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, in MNC and the pharmacodynamics of this effect with ROS generation and plasma IL-10 levels /were investigated/. p47(phox) subunit protein levels in MNC showed a progressive decrease after hydrocortisone administration. It reached a nadir at 4 hours and increased thereafter to a baseline level at 24 hours. ROS generation also decreased, reached a nadir between 2 and 4 hours, and returned to a baseline level at 24 hours. IL-10 concentrations increased, peaked at 4 hours, and reverted to the baseline levels at 24 hours. In conclusion, p47(phox) subunit suppression may contribute to the inhibition of ROS generation in MNC after hydrocortisone administration. This suppression occurs in parallel with the suppression of NFkappaB and an increase in IL-10 plasma levels. Therefore, it would appear that the decrease in intranuclear NFkappaB and an increase in IL-10 may cause the inhibitory modulation on p47(phox) subunit and ROS generation by MNC following hydrocortisone and other glucocorticoids. | |
Record name | Hydrocortisone | |
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Product Name |
Hydrocortisone | |
Color/Form |
Plates from alc or iso-propyl alc, Crystalline, striated blocks from absolute ethanol or isopropanol, White, crystalline powder | |
CAS RN |
50-23-7 | |
Record name | Cortisol | |
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Record name | Hydrocortisone | |
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Record name | HYDROCORTISONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | Cortisol | |
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Melting Point |
217-220 °C with some decomposition, 220 °C | |
Record name | Hydrocortisone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00741 | |
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Record name | HYDROCORTISONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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